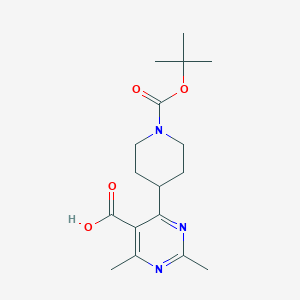

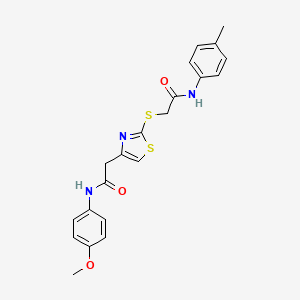

![molecular formula C12H12N2OS B2583033 1-[2-(3-Toluidino)-1,3-thiazol-5-yl]-1-ethanone CAS No. 478078-69-2](/img/structure/B2583033.png)

1-[2-(3-Toluidino)-1,3-thiazol-5-yl]-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[2-(3-Toluidino)-1,3-thiazol-5-yl]-1-ethanone” is a chemical compound with the molecular formula C12H12N2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, a study on the synthesis of thiadiazole-based therapeutic agents discusses the reactions of similar compounds .Scientific Research Applications

Synthesis and Biological Activities

- Compounds containing the 1,3-thiazole moiety, similar to 1-[2-(3-Toluidino)-1,3-thiazol-5-yl]-1-ethanone, have been synthesized and investigated for their biological activities. Notably, derivatives of 1,3-thiazolo[3,2-a]benzimidazoles exhibited potent immunosuppressive effects against macrophages and T-lymphocytes, along with significant cytotoxicity against several cancer cell lines, highlighting their potential in cancer therapy and immunomodulation (Abdel‐Aziz et al., 2011).

Anticancer Applications

- A study on thiazolyl(hydrazonoethyl)thiazoles synthesized via a microwave-assisted one-pot method revealed that some derivatives showed promising antitumor activities against MCF-7 breast cancer cells. This finding underscores the potential of thiazole-based compounds in developing new anticancer agents (Mahmoud et al., 2021).

Antimicrobial and Antiviral Effects

- Various thiazole derivatives have been synthesized and tested for their antimicrobial properties. For example, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone demonstrated significant antimicrobial activity, suggesting the usefulness of such compounds in combating bacterial and fungal infections (Salimon et al., 2011). Additionally, certain thiazole derivatives showed antiviral activities, further broadening the scope of their biomedical applications (Attaby et al., 2006).

Fungicidal and Corrosion Inhibition

- The fungicidal activity of novel pyrazol-oxy derivatives containing thiazole moieties was studied, with some compounds showing moderate inhibitory effects against Gibberella zeae, indicating their potential in agricultural applications (Liu et al., 2012). Furthermore, thiazole derivatives have been investigated as corrosion inhibitors for steel in acidic environments, highlighting their industrial applications (Tan et al., 2019).

properties

IUPAC Name |

1-[2-(3-methylanilino)-1,3-thiazol-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-4-3-5-10(6-8)14-12-13-7-11(16-12)9(2)15/h3-7H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBXFYFYZKERCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC=C(S2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320636 |

Source

|

| Record name | 1-[2-(3-methylanilino)-1,3-thiazol-5-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824601 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

478078-69-2 |

Source

|

| Record name | 1-[2-(3-methylanilino)-1,3-thiazol-5-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one](/img/structure/B2582950.png)

![10-chloro-7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one](/img/structure/B2582954.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2582959.png)

![1-((2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2582960.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2582964.png)

![N-(2-ethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582966.png)

![2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2582969.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2582970.png)